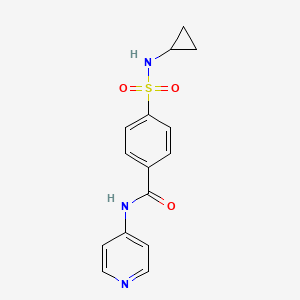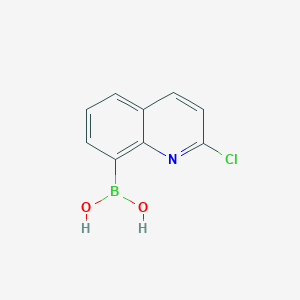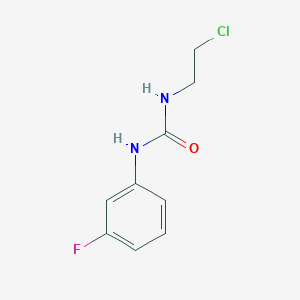
1-(2-Chloroethyl)-3-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(3-fluorophenyl)urea, commonly referred to as CEFUROXIME, is an orally active cephalosporin antibiotic. It is used to treat a variety of bacterial infections, such as respiratory tract infections, urinary tract infections, and skin and soft tissue infections. CEFUROXIME is also used to treat bacterial meningitis and gonorrhea. CEFUROXIME is a semisynthetic cephalosporin antibiotic and is a popular choice for treating bacterial infections due to its broad spectrum of activity and low cost.
Applications De Recherche Scientifique
Crystal Structure and Pesticide Application
- The study of benzoylurea pesticides, closely related to "1-(2-Chloroethyl)-3-(3-fluorophenyl)urea," reveals their crystal structure and interactions. For instance, flufenoxuron, a benzoylurea pesticide, exhibits specific dihedral angles between its molecular rings and forms a three-dimensional architecture through hydrogen bonds and π-π interactions, suggesting its stability and potential interaction with biological targets (Jeon et al., 2014).
Antifungal Activity
- Derivatives of "1-(2-Chloroethyl)-3-(3-fluorophenyl)urea" have been investigated for their antifungal properties. Compounds synthesized from cyclocondensation reactions exhibited significant fungitoxic action against pathogens like A. niger and F. oxyporum, demonstrating the potential for agricultural applications as fungicides (Mishra et al., 2000).
Anticancer Research
- Phenyl-chloroethyl ureas, a class of anticancer drugs, have been shown to induce cell cycle arrest in cancer cells through differential protein alkylation patterns. This suggests their mechanism of action involves interaction with specific cellular proteins, offering insights into novel therapeutic approaches for cancer treatment (Bouchon et al., 2007).
Microtubule Stability
- Research on N-Phenyl-N′-(2-chloroethyl)ureas as antimicrotubule agents highlights their interaction with β-tubulin and the consequential effects on microtubule stability. This interaction is crucial for the development of chemotherapeutic agents, demonstrating the importance of molecular structure in drug design and the potential for targeting specific cellular structures (Fortin et al., 2011).
Synthesis and Chemical Properties
- Studies on the synthesis and properties of similar compounds, including semicarbazones and ureas, provide valuable information on chemical synthesis techniques, structural confirmation, and potential applications in developing new therapeutic agents and materials (Amir et al., 2010).
Concomitant Polymorphs and Material Science
- The investigation into concomitant polymorphs of diphenylureas illustrates the significance of hydrogen bonding in crystal engineering and materials science. This research could lead to the development of novel materials with specific physical properties, applicable in various industrial and technological contexts (Capacci-Daniel et al., 2016).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-4-5-12-9(14)13-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTBVYGKVUTWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(3-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

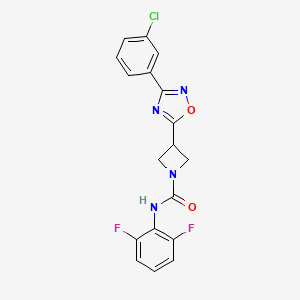


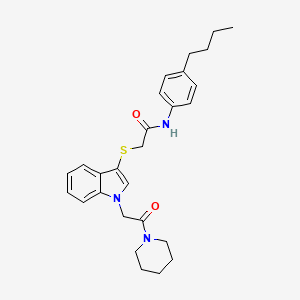
![3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2808625.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-phenoxyphenyl)prop-2-enoate](/img/structure/B2808626.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2808629.png)

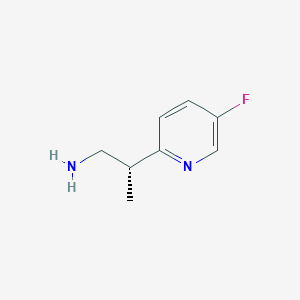
![N-(2,4-dimethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2808635.png)
